2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a sulfanyl group, a trimethoxybenzoyl group, and a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the sulfanyl intermediate: The reaction between 2,5-dimethylbenzyl chloride and sodium sulfide in an appropriate solvent such as dimethylformamide (DMF) yields the sulfanyl intermediate.
Coupling with trimethoxybenzoyl chloride: The sulfanyl intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Cyclization to form the dihydroimidazole ring: The final step involves the cyclization of the intermediate product with an appropriate reagent, such as ammonium acetate, under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the trimethoxybenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfanyl group may interact with thiol-containing enzymes, while the trimethoxybenzoyl moiety may bind to specific receptors or proteins. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,4-dimethylbenzene
- 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide
Uniqueness
Compared to similar compounds, 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole is unique due to the presence of the trimethoxybenzoyl group and the dihydroimidazole ring
Properties
IUPAC Name |
[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-14-6-7-15(2)17(10-14)13-29-22-23-8-9-24(22)21(25)16-11-18(26-3)20(28-5)19(12-16)27-4/h6-7,10-12H,8-9,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOUTQZWQYOCKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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